REACTION_SMILES
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[C:9]1(=[O:18])[CH2:10][C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[O:17]1.[CH:1]1([C:6](=[O:7])[Cl:8])[CH2:2][CH2:3][CH2:4][CH2:5]1.[Cl:25][CH2:26][Cl:27].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[CH:1]1([C:6](=[O:7])[CH:10]2[C:9](=[O:18])[O:17][C:14]([CH3:15])([CH3:16])[O:13][C:11]2=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OC(=O)CC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC1(C)OC(=O)C(C(=O)C2CCCC2)C(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |